Desmethyl Iopamidol Desmethyl Iopamidol
Brand Name: Vulcanchem
CAS No.: 77868-41-8
VCID: VC0127405
InChI: InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
SMILES: C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
Molecular Formula: C16H20I3N3O8
Molecular Weight: 763.06 g/mol

Desmethyl Iopamidol

CAS No.: 77868-41-8

Reference Standards

VCID: VC0127405

Molecular Formula: C16H20I3N3O8

Molecular Weight: 763.06 g/mol

Desmethyl Iopamidol - 77868-41-8

CAS No. 77868-41-8
Product Name Desmethyl Iopamidol
Molecular Formula C16H20I3N3O8
Molecular Weight 763.06 g/mol
IUPAC Name 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Standard InChI InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Standard InChIKey BPSXCZTZZDIVJV-UHFFFAOYSA-N
SMILES C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
Canonical SMILES C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
Synonyms 5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo- 1,3-benzenedicarboxamide; USP Iopamidol Related Compound B; Iopamidol EP Impurity B
PubChem Compound 13589964
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator